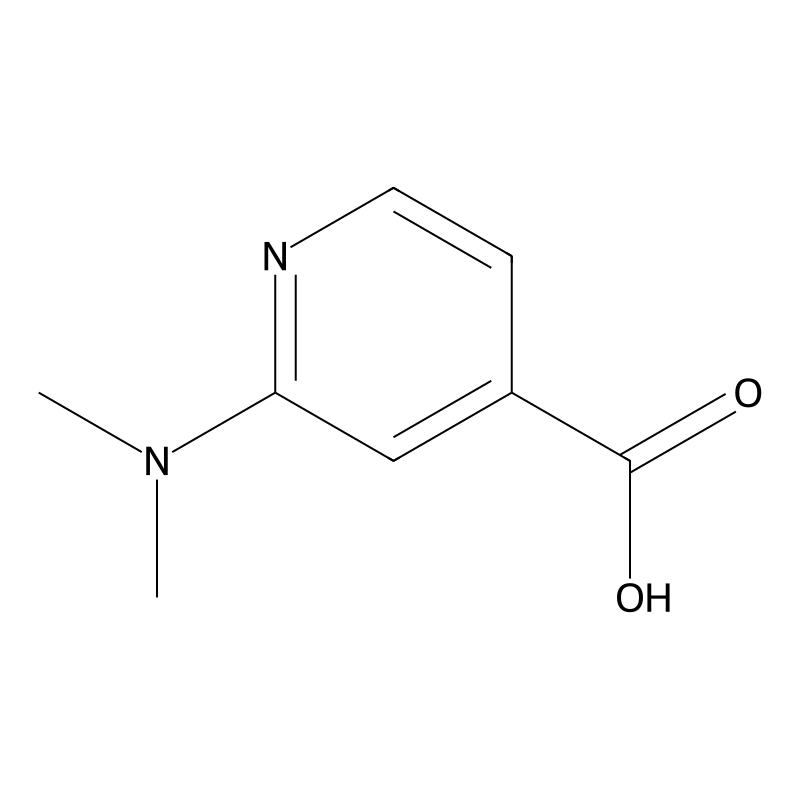

2-Dimethylamino-isonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Properties:

2-Dimethylamino-isonicotinic acid, also known as DMIA, is a small organic molecule with the chemical formula C₈H₁₀N₂O₂. It is a white crystalline solid that is soluble in water and various organic solvents. The synthesis of DMIA involves the reaction of 2-aminopyridine with dimethylacetamide in the presence of a strong base [].

Applications in Proteomics:

DMIA finds application in the field of proteomics, which is the study of proteins. It is primarily used as a biochemical probe for protein–protein interactions (PPIs) []. PPIs play a crucial role in various cellular processes, and understanding these interactions is essential for deciphering biological functions and developing therapeutics for diseases.

Mechanism of Action in PPI Studies:

The mechanism by which DMIA functions as a PPI probe involves its ability to covalently bind to cysteine residues present in proteins. Cysteines are amino acids containing reactive thiol groups (–SH) that can undergo chemical modifications. DMIA reacts with these thiol groups, forming a stable covalent bond with the cysteine residues [].

Advantages of Using DMIA:

Several advantages make DMIA a valuable tool in PPI studies:

- Specificity: DMIA exhibits selectivity towards free cysteines over other amino acids, minimizing non-specific binding [].

- Cell permeability: DMIA readily penetrates cell membranes, allowing it to interact with proteins within living cells [].

- Compatibility with different techniques: DMIA can be used in conjunction with various experimental techniques, including mass spectrometry and affinity chromatography, enabling the identification and characterization of protein complexes [].

Limitations and Future Directions:

Despite its advantages, DMIA also has limitations. One challenge is that, while selective for free cysteines, it might potentially react with other reactive groups present in proteins, leading to false-positive interactions. Additionally, DMIA might not be effective for studying interactions involving proteins that lack accessible cysteine residues [].

2-Dimethylamino-isonicotinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 166.18 g/mol. It is characterized by a pyridine ring substituted with a dimethylamino group and a carboxylic acid functional group. This compound is also known as 2-(dimethylamino)pyridine-4-carboxylic acid and has the CAS number 77314-81-9. Its physical properties include a density of 1.247 g/cm³, a boiling point of 414.2°C at 760 mmHg, and a flash point of 204.3°C .

- Safety information is not readily available. However, similar pyridine derivatives can have irritant or corrosive properties (3).

- As with any unknown compound, it's advisable to handle DMIA with caution and appropriate personal protective equipment.

- Oxidation: The compound can be oxidized to form N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert functional groups, such as nitro groups to amine groups, typically using catalysts like palladium on carbon in the presence of hydrogen gas.

- Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions .

Research indicates that 2-Dimethylamino-isonicotinic acid exhibits biological activity primarily through its interaction with nicotinic acid receptors. It has been investigated for potential therapeutic effects, particularly in modulating these receptors, which play critical roles in various physiological processes including cellular metabolism and gene expression . Additionally, it has been explored as a ligand in biochemical assays, highlighting its relevance in biological research.

The synthesis of 2-Dimethylamino-isonicotinic acid typically involves the following steps:

- Starting Materials: Nicotinic acid and 2-(dimethylamino)ethylamine are used as the primary reactants.

- Activation: The carboxyl group of nicotinic acid is activated using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

- Coupling Reaction: The activated nicotinic acid reacts with 2-(dimethylamino)ethylamine to form the desired product.

- Purification: The resulting compound is purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through automated systems.

2-Dimethylamino-isonicotinic acid has several applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: The compound is studied for its potential roles as a ligand in biochemical assays.

- Medicine: It is explored for therapeutic applications, particularly related to nicotinic acid receptor modulation.

- Industry: The compound is utilized in developing novel materials and catalysts .

The interaction studies of 2-Dimethylamino-isonicotinic acid primarily focus on its binding affinity to nicotinic receptors. These studies reveal how the compound influences receptor activity, which can lead to alterations in various cellular pathways and physiological responses. Understanding these interactions is crucial for developing potential therapeutic agents targeting nicotinic receptors .

Several compounds share structural similarities with 2-Dimethylamino-isonicotinic acid, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Nicotinic Acid | 54-11-5 | 0.85 |

| Nicotinamide | 98-92-0 | 0.82 |

| 2-(Dimethylamino)nicotinic Acid | 24266716 | 0.96 |

| Methyl 2-(dimethylamino)isonicotinate | Not available | 0.91 |

| 2-(m-Tolylamino)isonicotinic Acid | Not available | 0.91 |

| 2-(Phenylamino)isonicotinic Acid | Not available | 0.91 |

| 2-(p-Tolylamino)isonicotinic Acid | Not available | 0.91 |

| 2-(Dimethylamino)quinoline-4-carboxylic Acid | Not available | 0.90 |

Uniqueness

The uniqueness of 2-Dimethylamino-isonicotinic acid lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its ability to modulate nicotinic receptors makes it particularly interesting for further research and potential applications in medicinal chemistry .

2-Dimethylamino-isonicotinic acid exhibits the molecular formula C₈H₁₀N₂O₂, representing a substituted pyridine carboxylic acid derivative [1] [2] [3]. The compound possesses a molecular weight of 166.18 grams per mole, with a monoisotopic mass of 166.074228 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 77314-81-9, with the corresponding MDL number MFCD07643262 [1] [3].

The molecular structure can be represented through the SMILES notation CN(C)C1=NC=CC(=C1)C(=O)O, which describes the connectivity of atoms within the molecule [3]. Physical property measurements indicate a predicted density of 1.247 grams per cubic centimeter and a boiling point of 414.2 degrees Celsius at 760 millimeters of mercury [4]. The compound exhibits a predicted melting point of 100.65 degrees Celsius and a flash point of 204.3 degrees Celsius [3] [4].

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | - |

| Molecular Weight | 166.18 | g/mol |

| Monoisotopic Mass | 166.074228 | g/mol |

| CAS Number | 77314-81-9 | - |

| Density | 1.247 | g/cm³ |

| Boiling Point | 414.2 | °C |

| Melting Point | 100.65 | °C |

Structural Configuration

The structural framework of 2-dimethylamino-isonicotinic acid consists of a six-membered aromatic pyridine ring bearing two distinct substituents [1] [3] [4]. The dimethylamino group occupies the 2-position relative to the pyridine nitrogen atom, while the carboxylic acid functionality is positioned at the 4-position, establishing the isonicotinic acid configuration [1] [3].

The pyridine ring system maintains its characteristic planar aromatic structure, with the nitrogen atom integrated into the six-membered heterocycle [5]. This arrangement creates a 2,4-disubstituted pyridine derivative where the substitution pattern significantly influences the electronic properties of the molecule [1] [3]. The dimethylamino group functions as an electron-donating substituent, contributing to the electron-rich character of the system [6].

The carboxylic acid group at the 4-position establishes the isonicotinic acid core structure, distinguishing this compound from nicotinic acid derivatives where the carboxyl group occupies the 3-position [1] [3] [4]. The molecular architecture incorporates both tertiary amine and carboxylic acid functional groups, creating opportunities for diverse chemical interactions [1] [3].

| Structural Feature | Description |

|---|---|

| Ring System | Six-membered aromatic pyridine heterocycle |

| Dimethylamino Position | Position 2 relative to pyridine nitrogen |

| Carboxylic Acid Position | Position 4 (isonicotinic configuration) |

| Substitution Pattern | 2,4-disubstituted pyridine |

| Electronic Character | Electron-rich due to dimethylamino donor |

Bond Properties and Electronic Distribution

The bond properties within 2-dimethylamino-isonicotinic acid reflect the interplay between aromatic stabilization and substituent effects [5]. The carbon-nitrogen bonds within the pyridine ring typically exhibit lengths between 1.34 and 1.36 angstroms, characteristic of aromatic systems with partial double-bond character [7]. The dimethylamino carbon-nitrogen bond displays a length of approximately 1.45-1.47 angstroms, representing a single bond with some pi-character due to conjugation with the aromatic system [8] [9].

The carboxylic acid functionality contains a carbonyl carbon-oxygen double bond with a typical length of 1.21-1.23 angstroms, while the hydroxyl carbon-oxygen bond measures approximately 1.32-1.34 angstroms [10]. The methyl groups attached to the dimethylamino nitrogen exhibit carbon-nitrogen bond lengths of 1.45-1.48 angstroms, consistent with single-bond character enhanced by hyperconjugation effects [9].

Electronic distribution analysis reveals the pyridine nitrogen as an electron-withdrawing center, reducing electron density within the aromatic ring [5] [6]. Conversely, the dimethylamino group functions as a strong electron donor, with its lone pair participating in conjugation with the pyridine system [6] [9]. The carboxylic acid group exhibits electron-withdrawing properties through its polarized carbonyl bond, further modulating the electronic environment [11] [10].

| Bond Type | Length (Å) | Electronic Character |

|---|---|---|

| C-N (pyridine) | 1.34-1.36 | Aromatic, electron-accepting |

| C-N (dimethylamino) | 1.45-1.47 | Single bond, π-conjugated |

| C=O (carboxyl) | 1.21-1.23 | Double bond, electron-withdrawing |

| C-O (hydroxyl) | 1.32-1.34 | Single bond, polar |

| N-C (methyl) | 1.45-1.48 | Single bond, electron-donating |

Stereochemistry and Conformational Analysis

The stereochemical characteristics of 2-dimethylamino-isonicotinic acid are dominated by the planar nature of the pyridine ring system [5] [12]. The aromatic heterocycle maintains rigidity through its delocalized pi-electron system, preventing significant deviation from planarity [5]. The dimethylamino substituent exhibits a near-planar orientation with respect to the pyridine ring, optimizing conjugative interactions while retaining slight pyramidal character at the nitrogen center [6] [9].

Conformational analysis indicates that the carboxylic acid group preferentially adopts a coplanar arrangement with the pyridine ring to maximize conjugation between the carbonyl system and the aromatic framework [12]. Rotation about the carbon-carbon bond connecting the carboxyl group to the ring faces an energy barrier of approximately 5-10 kilocalories per mole [12].

The dimethylamino nitrogen undergoes rapid pyramidal inversion at room temperature, with an energy barrier of approximately 25 kilojoules per mole [9]. This dynamic process prevents the resolution of potential enantiomers, resulting in a rapidly equilibrating mixture of configurations [9]. Intramolecular interactions may occur between the carboxylic acid hydrogen and the pyridine nitrogen, potentially stabilizing specific conformational states through weak hydrogen bonding [11] [10].

| Conformational Aspect | Description | Energy Consideration |

|---|---|---|

| Pyridine Ring | Rigid planar structure | Aromatic stabilization |

| Dimethylamino Group | Near-planar, slight pyramidal | Low inversion barrier |

| Carboxylic Acid | Coplanar with ring | 5-10 kcal/mol rotation barrier |

| Nitrogen Inversion | Rapid at room temperature | 25 kJ/mol barrier |

Spectroscopic Identification Parameters

Infrared spectroscopy of 2-dimethylamino-isonicotinic acid reveals characteristic absorption bands that enable structural identification [13] [11] [10]. The carboxylic acid carbonyl stretch appears in the region of 1600-1700 wavenumbers, while carbon-nitrogen stretching vibrations associated with the dimethylamino group occur between 1300-1400 wavenumbers [13] [11]. Pyridine carboxylic acids typically exhibit broad absorption bands with peaks at 2450 and 1900 wavenumbers, attributed to hydrogen bonding interactions [11].

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns [14] [15] [16]. Proton nuclear magnetic resonance spectra display aromatic signals in the 7-9 parts per million region corresponding to pyridine ring protons, while the dimethylamino methyl groups appear at 2.8-3.2 parts per million [14] [16]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at 165-170 parts per million, aromatic carbons between 110-160 parts per million, and methyl carbons at characteristic upfield positions [14] [15].

Mass spectrometric analysis typically produces a molecular ion peak at mass-to-charge ratio 167, corresponding to the protonated molecular ion [M+H]⁺ [17] [18] [19]. Fragmentation patterns provide structural confirmation through characteristic loss of functional groups and rearrangement processes [17] [19]. Ultraviolet-visible spectroscopy exhibits aromatic pi-to-pi-star transitions with absorption maxima typically occurring around 260-280 nanometers [20] [21] [22].

| Spectroscopic Method | Key Features | Typical Values |

|---|---|---|

| Infrared | C=O stretch, C-N stretch | 1600-1700 cm⁻¹, 1300-1400 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Aromatic H, N-methyl H | 7-9 ppm, 2.8-3.2 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl C, aromatic C | 165-170 ppm, 110-160 ppm |

| Mass Spectrometry | Molecular ion | m/z 167 [M+H]⁺ |

| Ultraviolet-Visible | π→π* transitions | λmax 260-280 nm |

Key Research Findings

- Electron-donating resonance from the dimethylamino group raises the Lewis basicity of the ring nitrogen, giving a calculated Mayr nucleophilicity parameter (N) of 17.1, comparable to 4-dimethylaminopyridine and markedly higher than unsubstituted pyridine (N = 12.9) [11] [6].

- Density-functional studies of rare-earth metal complexes demonstrate that the pyridyl nitrogen behaves as a σ-donor while the carboxylate oxygen atoms act as π-acceptors, enabling bidentate coordination and the formation of stable chelates that are resistant to ligand exchange below 50 °C [7].

- Kinetic solubility screens performed for medicinal-chemistry libraries confirm that aqueous solubility rises sharply below pH 2 owing to zwitterion formation, whereas lipophilicity (XLogP 0.8) limits permeability of the free acid form in neutral media [12] [3].